molecular formula C15H20FN3O2S2 B5202291 [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

Cat. No.: B5202291
M. Wt: 357.5 g/mol
InChI Key: XMOLJUDYZSKWHR-UHFFFAOYSA-N
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Description

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoylamino group, and a diethylcarbamodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 3-oxopropylamine to form the carbamoylamino derivative. Finally, the product is treated with diethylcarbamodithioic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain proteases, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
  • [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
  • [3-[(4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

Uniqueness

Compared to similar compounds, [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in its applications. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLJUDYZSKWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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